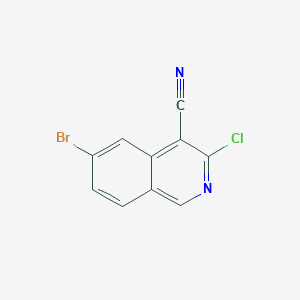![molecular formula C5H3Cl2N5 B13655598 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyrazine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its ability to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves the inhibition of specific kinases, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminopyrazolo[3,4-d]pyrimidine
- Pyrazoloadenine
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
Comparison
Compared to similar compounds, 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits unique properties due to the presence of chlorine atoms, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a more potent inhibitor in certain biochemical assays and a valuable compound for drug development .
Propriétés
Formule moléculaire |
C5H3Cl2N5 |
|---|---|
Poids moléculaire |
204.01 g/mol |
Nom IUPAC |
3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H3Cl2N5/c6-2-1-3(8)9-5(7)10-4(1)12-11-2/h(H3,8,9,10,11,12) |
Clé InChI |
LVSDZNVSOHWVMW-UHFFFAOYSA-N |
SMILES canonique |
C12=C(NN=C1N=C(N=C2N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride](/img/structure/B13655517.png)













